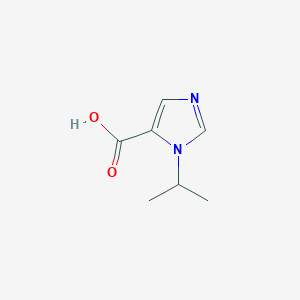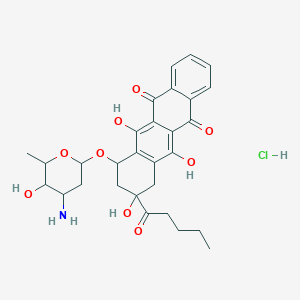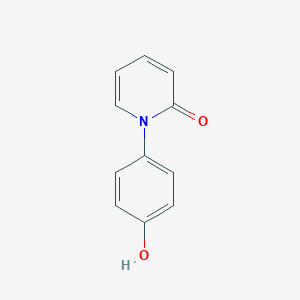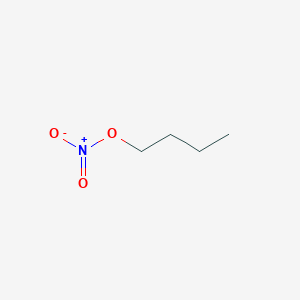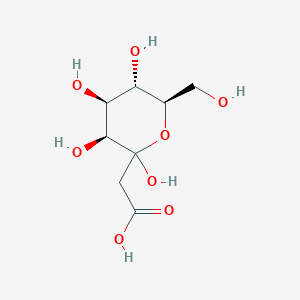
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate
Descripción general
Descripción
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate is a chemical compound with the molecular formula C8H14O8 . It is also known by other names such as 2-Deoxy-beta-kdo and 2-Deoxymanno-2-octulopyranosonic acid . The molecular weight of this compound is 238.19 g/mol .
Synthesis Analysis
The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate involves selective C-8 modifications . This process is carried out via the protected 8-hydroxy derivatives 2d and 2e . The Swern oxidation of 2d and 2e results in the formation of the aldehydes 3a and 3b .Molecular Structure Analysis
The molecular structure of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate is characterized by several key features. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass of the compound are both 238.06886740 g/mol .Chemical Reactions Analysis
The chemical reactions involving 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate are complex and involve several steps . For instance, the Swern oxidation of 2d and 2e gives the aldehydes 3a and 3b .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate include a molecular weight of 238.19 g/mol . The compound has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 8 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass of the compound are both 238.06886740 g/mol .Aplicaciones Científicas De Investigación
Inhibition of β-Galactosidase from E. coli : A derivative, 2,6:3,4-dianhydro-1-deoxy-D-talo-hept-1-enitol, has been identified as an irreversible inhibitor of β-galactosidase from E. coli. This property suggests potential applications in treating bacterial infections (Lehmann & Schwesinger, 1978).
Glycosylation in Synthesis of Natural Products : 2,3-Anhydrosugars, a category including this compound, can be used as glycosylating agents for preparing 2,6-dideoxypyranosides. These are important in synthesizing oligosaccharide moieties in natural products such as apoptolidin and olivomycin A (Hou & Lowary, 2009).
Production of Functionalized Compounds : Studies have shown that 2,6-Anhydro-1-deoxy-1-diazo-D-glycero-L-manno-heptitol, a related compound, can decompose to produce various products, including 2,6-anhydro-1-O-methyl-D-glycero-D-galacto-heptose, which has potential applications in pharmaceutical and biochemical research (Brockhaus, Fritz, & Lehmann, 1979).
Lipopolysaccharide Synthesis : Another derivative, alkyl O-[sodium (α-d-glcero-d-talo-2-octulopyranosyl)onate]-(2 → 6)-2-acetamido-2-deoxy-β-d-glucopyranoside, has been synthesized as a core constituent of the lipopolysaccharide from Acinetobacter calcoaceticus, indicating its role in studying bacterial cell wall components (Gass et al., 1993).
Preparation of Amino Sugars : The selective ring-opening of related compounds can lead to the synthesis of amino sugars like 7-amino-2,6-anhydro-7-deoxy-l-glycero-l-galacto-heptonic acid, which have applications in pharmaceuticals (Fuchs & Lehmann, 1975).
Propiedades
IUPAC Name |
2-[(3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8/c9-2-3-5(12)6(13)7(14)8(15,16-3)1-4(10)11/h3,5-7,9,12-15H,1-2H2,(H,10,11)/t3-,5-,6+,7+,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSXOPOQCZNCGI-PDMHJPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CC(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CC(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910365 | |
| Record name | 2-Deoxyoct-3-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate | |
CAS RN |
107573-28-4 | |
| Record name | 2,6-Anhydro-3-deoxyoctonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107573284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxyoct-3-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



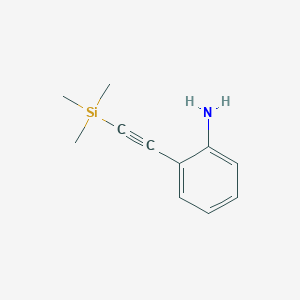
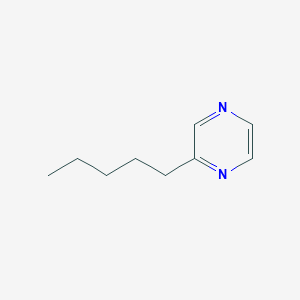


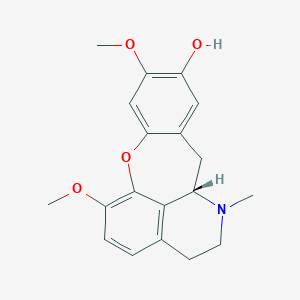
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)



